5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring
Mechanism of Action
Target of Action
Imidazole derivatives, which include 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, are known to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
It is known that imidazole derivatives can influence many cellular pathways necessary for the proper functioning of cells . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazole derivatives are known to influence many cellular pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place in a tightly closed container and with adequate ventilation
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including kinases and proteases, which are essential for cellular signaling and protein degradation. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites, thereby modulating their activity. Additionally, this compound can interact with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways, which are critical for cell growth, survival, and differentiation. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. Studies have also shown that this compound can affect the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent the phosphorylation of downstream targets, thereby disrupting cellular signaling cascades. Additionally, this compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under physiological conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cell signaling and gene expression, while long-term exposure may result in more pronounced effects on cell proliferation and apoptosis. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to adverse effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Additionally, this compound can influence the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy production and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, nuclear localization can enhance its ability to interact with transcription factors and regulate gene expression, while mitochondrial localization can impact cellular energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is utilized to study its interactions with biological targets, such as enzymes and receptors. It can serve as a probe to understand biological pathways and mechanisms.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs for various diseases, including cancer and inflammatory conditions.
Industry: In industry, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Trifluoromethyl-substituted heterocycles
Carboxylic acid derivatives
Uniqueness: 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability, lipophilicity, and binding affinity, making it particularly useful in various applications.
Properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7-13-5(8(15)16)4-14(6)7/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMISGPOTMRORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855854 | |
Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260798-62-6 | |
Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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